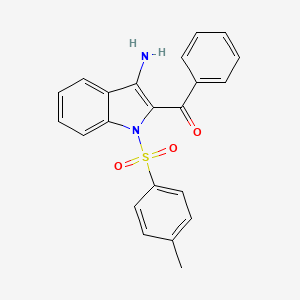
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is a silicon-based compound with the molecular formula C22H40Si5. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes ten methyl groups and two phenyl groups attached to a pentasilane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. A common synthetic route includes the following steps:
Preparation of Chlorosilanes: Chlorosilanes are prepared by the chlorination of silanes.
Formation of Organolithium or Grignard Reagents: These reagents are prepared by reacting alkyl or aryl halides with lithium or magnesium in anhydrous conditions.
Reaction with Chlorosilanes: The organolithium or Grignard reagents are then reacted with chlorosilanes to form the desired pentasilane compound.
Industrial Production Methods
Industrial production of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. Reactions are typically carried out under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of catalysts and are carried out in inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the functional groups introduced.
科学的研究の応用
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- involves its interaction with molecular targets through its silicon backbone. The compound can form stable bonds with various functional groups, allowing it to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Siloxane Bonds: Through oxidation reactions.
Substitution Reactions:
類似化合物との比較
Similar Compounds
Hexamethyldisilane: A simpler silane with two silicon atoms and six methyl groups.
Octamethyltrisilane: Contains three silicon atoms and eight methyl groups.
Decamethyltetrasilane: Comprises four silicon atoms and ten methyl groups.
Uniqueness
Pentasilane, 1,1,2,2,3,3,4,4,5,5-decamethyl-1,5-diphenyl- is unique due to its pentasilane backbone with extensive methyl and phenyl substitutions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
10536-53-5 |
|---|---|
分子式 |
C22H40Si5 |
分子量 |
445.0 g/mol |
IUPAC名 |
bis[[dimethyl(phenyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C22H40Si5/c1-23(2,21-17-13-11-14-18-21)25(5,6)27(9,10)26(7,8)24(3,4)22-19-15-12-16-20-22/h11-20H,1-10H3 |
InChIキー |
VFOIUXHYVDHQBP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


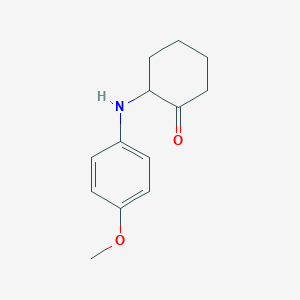

![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)

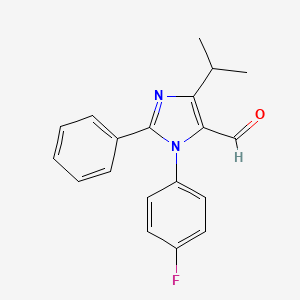
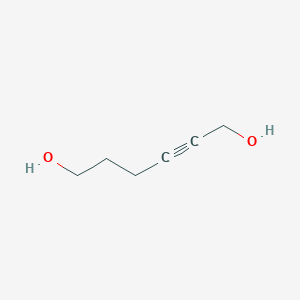
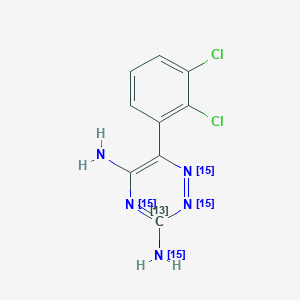
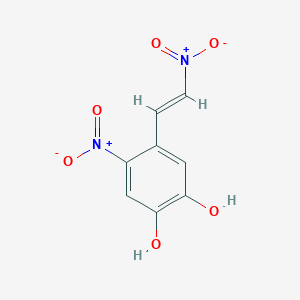

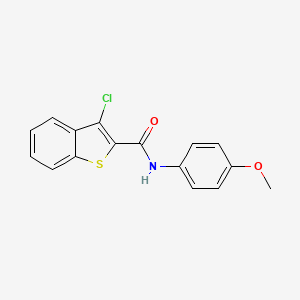
![2,7-Naphthalenedisulfonicacid, 3-[2-[4-(diethylamino)phenyl]diazenyl]-4,5-dihydroxy-](/img/structure/B11941936.png)
![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
